molecular formula C6H9NO3 B1265488 Glycine, N-(cyclopropylcarbonyl)- CAS No. 64513-70-8

Glycine, N-(cyclopropylcarbonyl)-

Cat. No. B1265488
CAS RN: 64513-70-8
M. Wt: 143.14 g/mol
InChI Key: NDLLIOPAEOBFKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Glycine, N-(cyclopropylcarbonyl)-, is not directly detailed in the available literature. However, methods for synthesizing similar compounds often involve organic synthesis techniques that include the formation of cyclopropylcarbonyl groups attached to amino acids like glycine. These processes can involve a range of chemical reactions, including but not limited to, esterification, amidation, and carbonylation, under specific conditions to ensure the introduction of the cyclopropylcarbonyl moiety to glycine.

Molecular Structure Analysis

The molecular structure of Glycine, N-(cyclopropylcarbonyl)-, is characterized by the presence of a glycine amino acid backbone with a cyclopropylcarbonyl group attached to the nitrogen atom of the amino group. This structural feature imparts unique chemical properties to the compound, influencing its reactivity, solubility, and interaction with other molecules. Molecular structure analysis can be conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.

Chemical Reactions and Properties

Glycine, N-(cyclopropylcarbonyl)-, can participate in various chemical reactions that are typical of compounds with amino and carbonyl functional groups. These reactions may include nucleophilic addition, condensation, and substitution reactions, which can be utilized to modify the compound or to incorporate it into larger molecules. The cyclopropylcarbonyl group can also influence the compound's reactivity, making it a subject of study in the context of organic synthesis and reaction mechanisms.

Physical Properties Analysis

The physical properties of Glycine, N-(cyclopropylcarbonyl)-, such as melting point, boiling point, solubility, and stability, are crucial for understanding its behavior in various environments. These properties are determined by the compound's molecular structure and can affect its suitability for different applications. For instance, solubility in water or organic solvents can influence its use in chemical synthesis or biological studies.

Chemical Properties Analysis

The chemical properties of Glycine, N-(cyclopropylcarbonyl)-, including its acidity, basicity, reactivity towards acids and bases, and its behavior in redox reactions, are essential for its application in chemical synthesis and in studies of chemical behavior. The presence of both amino and carbonyl functional groups provides a basis for a range of chemical interactions and reactions, making it a versatile compound for research.

One study that mentions the detection of similar compounds during microbial degradation processes highlights the diverse contexts in which Glycine, N-(cyclopropylcarbonyl)-, and related compounds can be studied. In this research, microbial degradation of sawdust by Serratia marcescens and Aspergillus niger produced compounds including Glycine N-Cyclopropylcarbonyl-methyl ester, showcasing the potential for bio-based synthesis and modification of such compounds (Lennox et al., 2019).

Scientific Research Applications

Anticonvulsant Properties

Glycine exhibits weak anticonvulsant activities, but certain derivatives, like N-(benzyloxycarbonyl)glycine, demonstrate superior anticonvulsant activity in various seizure models. These compounds, especially N-(benzyloxycarbonyl)glycine amides, show potent anticonvulsant effects without acute neurotoxicity, making them promising agents in anticonvulsant therapy (Geurts et al., 1998).

Enantioselective Mannich Reactions

Cyclopropenimine, a catalyst, has been shown to facilitate Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol. This reaction is significant in organic synthesis, offering a pathway to produce various derivatives for research and pharmaceutical applications (Bandar & Lambert, 2013).

Cognitive Enhancement

Studies have indicated that glycine can modulate N-methyl-D-aspartate (NMDA) receptors, which are crucial in learning and memory. Derivatives like d-cycloserine bind to the glycine modulatory site of these receptors and enhance performance in learning tasks, suggesting potential applications in cognitive enhancement therapies (Monahan et al., 1989).

Role in Hemoglobin Biosynthesis

Isotopic studies have revealed the role of glycine in hemoglobin biosynthesis. These studies provide insights into the distribution of isotopes in hemoglobin, contributing to our understanding of protein synthesis and metabolism (Grinstein et al., 1949).

Metabolic Disorders

Research indicates that glycine is crucial in metabolic pathways like glutathione synthesis and one-carbon metabolism. Its role in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease is highlighted by lower circulating levels in these disorders. Glycine supplementation has potential therapeutic applications in metabolic diseases (Alves et al., 2019).

Cytoprotection in Liver Ischemia-Reperfusion Injury

Glycine has anti-inflammatory, cytoprotective, and immunomodulatory properties. It shows potential in modulating ischemia-reperfusion injury in liver and other organs, suggesting a therapeutic role in conditions like liver transplantation (Habib et al., 2006).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLLIOPAEOBFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214782
Record name Glycine, N-(cyclopropylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(cyclopropylcarbonyl)-

CAS RN

64513-70-8
Record name Glycine, N-(cyclopropylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(cyclopropylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JA Lennox, A Asitok, GE John… - African Journal of …, 2019 - academicjournals.org
… The following compounds Methylene cyclo propane carboxylic acid, Glycine N-Cyclopropylcarbonyl-methyl ester, acetic acid, propanoic acid, benzaldehyde, thiophene, tetrahydro, …
Number of citations: 9 academicjournals.org
HM Jaber, KD Al-Hamaideh… - Jordan Journal of …, 2020 - academia.edu
Plants are an important origin of novel pharmacological compounds. In Jordan, Arum hygrophilum Boiss plant is utilized as food and used as traditional medicine for the management of …
Number of citations: 7 www.academia.edu
AHD Al-Nuaimi, J Al-Salt - researchgate.net
Plants are an important origin of novel pharmacological compounds. In Jordan, Arum hygrophilum Boiss plant is utilized as food and used as traditional medicine for the management of …
Number of citations: 0 www.researchgate.net
OD Akinyemi, EF Ahuekwe, PA Akinduti… - … Series: Earth and …, 2022 - iopscience.iop.org
… of carbon for fungal growth, thus aiding the production of useful compounds such as 2,2-Dimethyl-2-ethylhexyl ester, propanoic acid, furfural, acetic acid, Glycine N-Cyclopropylcarbonyl-…
Number of citations: 3 iopscience.iop.org
YE Lee, JH Jo, IT Kim, YS Yoo - Energies, 2018 - mdpi.com
Food waste compost has a high Na content, which interferes with plant growth when used as a soil enhancer and therefore makes it difficult to use. And, compared to the amount of …
Number of citations: 18 www.mdpi.com

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